Iron(III) citrate N-hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

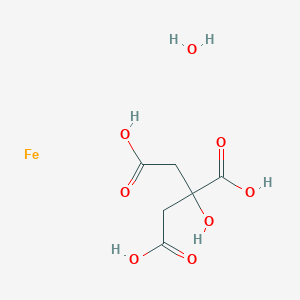

2D Structure

3D Structure of Parent

Properties

CAS No. |

1379662-88-0 |

|---|---|

Molecular Formula |

C6H10FeO8 |

Molecular Weight |

265.98 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;iron;hydrate |

InChI |

InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

KTOMARYOAQYGRU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Iron Iii Citrate N Hydrate Complexes

Solution-Based Precipitation Techniques

Influence of Stoichiometric Ratios of Precursors on Product Formation

The molar ratio of the iron precursor to the citrate (B86180) ligand is a critical factor that dictates the structure and nuclearity of the resulting iron(III) citrate complex. scienceforecastoa.comnih.gov Studies have shown that varying the stoichiometric ratios can lead to the formation of either mononuclear or polynuclear complexes.

For instance, at a 1:1 iron to citrate molar ratio, polynuclear species, likely with a trinuclear structure, are predominantly formed. nih.gov This is attributed to the strong tendency of Fe(III) ions to achieve coordination saturation, which, in the absence of excess citrate, necessitates the formation of bridged structures. nih.gov As the concentration of the citrate ligand increases relative to the iron precursor, a transition from polynuclear to mononuclear iron(III) citrate structures is observed. scienceforecastoa.com With a significant excess of citrate, the formation of mononuclear species, such as the dicitrate complex [Fe(Cit)₂]⁵⁻, becomes favorable. nih.govresearchgate.net

Research investigating the synthesis of ferric citrate complexes from citric acid monohydrate and iron(III) nitrate (B79036) nonahydrate demonstrated this transition. scienceforecastoa.com By systematically varying the molar ratios of the precursors, different complex structures were obtained. scienceforecastoa.com

Table 1: Effect of Precursor Molar Ratio on Iron-Citrate Complex Structure

| Citric Acid:Iron Nitrate Molar Ratio | Resultant Complex Structure |

|---|---|

| 1:2 | Polynuclear |

| 1:5 | Polynuclear |

| 1:9 | Transition to Mononuclear |

| 1:19 | Mononuclear |

This table is based on findings from a study on the synthesis of ferric citrate complexes. scienceforecastoa.com

Role of pH in Inducing Complex Precipitation

The pH of the reaction medium plays a pivotal role in the synthesis of iron(III) citrate n-hydrate by influencing both the speciation of the reactants and the solubility of the resulting complex. The complexation of iron(III) with citrate is highly pH-dependent. nih.govresearchgate.net

At acidic pH values, the conditions are generally favorable for the formation of soluble iron-citrate complexes. However, as the pH increases towards neutral and alkaline conditions, the likelihood of iron hydrolysis and precipitation as ferric hydroxide (B78521) increases. nih.govresearchgate.net Citrate can effectively chelate Fe(III) and prevent its precipitation as hydroxide, even at higher pH values. google.com

The precipitation of the iron(III) citrate complex itself is induced by adjusting the pH. For example, in a typical synthesis, after mixing the iron salt and citric acid solutions, a base such as sodium hydroxide or ammonium (B1175870) hydroxide is added to raise the pH, leading to the precipitation of the iron(III) citrate complex. scienceforecastoa.comchembk.comrsdjournal.org The optimal pH for precipitation can vary depending on the specific precursors and their concentrations. For instance, some syntheses adjust the pH to around 8 to induce precipitation. scienceforecastoa.com

The pH also influences the structure of the formed complex. The deprotonation of the carboxylic acid groups and the hydroxyl group of citric acid, which is favored at higher pH values, affects its coordination ability and can facilitate the formation of different complex species. nih.gov Studies have shown that increasing the pH from 5.5 to 7.0 can lead to a higher relative amount of mononuclear iron complexes due to the enhanced coordination ability of the deprotonated citrate ligands. nih.gov

Purification Strategies for Synthesized Complexes

After precipitation, the synthesized this compound complex requires purification to remove unreacted precursors, byproducts, and any other impurities. A common and effective purification method involves repeated dissolution and precipitation steps. scienceforecastoa.com

A typical purification strategy includes washing the precipitate with water to remove soluble salts. chembk.com This is often followed by dissolving the crude product in water and then re-precipitating it by adding a water-miscible organic solvent in which the iron(III) citrate complex is insoluble, such as ethanol (B145695) or other short-chain alcohols or ketones. scienceforecastoa.comgoogle.com This process of dissolution and re-precipitation helps to remove impurities that may have been occluded in the initial precipitate. scienceforecastoa.com The purified solid is then typically dried, for instance, in an oven at a controlled temperature (e.g., 60°C) to obtain the final product. scienceforecastoa.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis offers an alternative route for producing this compound, often in the form of nanoparticles with controlled crystallinity and morphology. This method involves heating an aqueous solution of the precursors in a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. royalsocietypublishing.orgroyalsocietypublishing.org The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

Continuous Flow Hydrothermal Reactor Synthesis

Continuous flow hydrothermal synthesis (CFHS) is a modern adaptation of the hydrothermal method that allows for the continuous production of nanomaterials. royalsocietypublishing.orgroyalsocietypublishing.orgresearchgate.netresearchgate.net In a typical CFHS setup, a stream of precursor solution (e.g., aqueous metal salts) is rapidly mixed with a stream of superheated or supercritical water. royalsocietypublishing.orgresearchgate.net This rapid heating and mixing lead to fast nucleation and growth of nanoparticles, which are then continuously collected after cooling. researchgate.net

This technique has been successfully employed for the synthesis of iron oxide nanoparticles using ammonium iron(III) citrate as a precursor. rsc.orgresearchgate.net The precise control over reaction time, temperature, and mixing afforded by CFHS allows for the production of highly crystalline nanoparticles in a matter of seconds. researchgate.net The process is scalable and offers a high degree of control over the final product characteristics. royalsocietypublishing.orgresearchgate.net

Impact of Iron Salt Precursor on Product Crystallinity and Composition

The choice of the iron salt precursor has a significant impact on the crystallinity and composition of the final product in hydrothermal synthesis. rsc.orgrsc.org Different iron precursors can lead to variations in the reaction kinetics and the formation of different intermediate species, ultimately affecting the properties of the synthesized material.

A study comparing the use of iron(III) nitrate and ammonium iron(III) citrate as iron precursors for the synthesis of Fe-Co oxide nanoparticles via a continuous hydrothermal method demonstrated this effect. rsc.org The presence of ammonium citrate was found to markedly improve the crystallinity of the resulting nanoparticles, leading to the formation of an ordered cobalt ferrite (B1171679) alloy. rsc.orgrsc.org It is suggested that the citrate ligand forms complexes with both iron and cobalt ions, promoting a homogeneous reaction environment and simultaneous precipitation during thermal decomposition. rsc.org

In contrast, the use of iron nitrate as a precursor can result in products with different compositions and lower crystallinity under similar synthesis conditions. rsc.org This highlights the crucial role of the precursor's anion in influencing the final product's properties in hydrothermal synthesis. researchgate.net

Table 2: Comparison of Iron Precursors in Continuous Hydrothermal Synthesis of Fe-Co Oxide Nanoparticles

| Iron Precursor | Effect on Crystallinity | Effect on Composition |

|---|---|---|

| Ammonium iron(III) citrate | Markedly improved crystallinity, ordered alloy formation. rsc.orgrsc.org | More uniform elemental distribution. rsc.org |

| Iron(III) nitrate | Lower crystallinity compared to ammonium iron citrate. rsc.org | Fe/Co ratio in particles close to the ratio in the precursor solution. rsc.org |

This table is based on findings from a comparative study of iron precursors in hydrothermal synthesis. rsc.org

Formation of Homogeneous Reaction Environments

The synthesis of well-defined this compound complexes is highly dependent on the creation of a homogeneous reaction environment. Such an environment ensures uniform distribution of reactants, promoting consistent and controlled precipitation of the desired complex. One effective method to achieve this is through the use of citrate itself as a homogenizing agent, particularly in hydrothermal synthesis.

In aqueous solutions, the use of precursors like ammonium iron(III) citrate can lead to a homogeneous reaction setting. researchgate.net This is attributed to the thermal decomposition of the citrate anion. Under conditions such as those in supercritical water, citrate decomposition can produce molecules like carbon monoxide (CO). researchgate.net These decomposition products are miscible in the reaction medium, which helps to create a uniform environment that facilitates the simultaneous and even precipitation of the metal ions as they form complexes with the available citrate ligands. researchgate.net The chelating nature of the citrate anion, which can bind to iron ions through both its carboxyl and hydroxyl groups, further aids in preventing localized precipitation and the formation of undesirable, heterogeneous phases. researchgate.net The result is a more uniform elemental distribution and improved crystallinity in the final product. researchgate.net

Mechanistic Investigations of Complex Formation

The formation of Iron(III) citrate complexes in aqueous solutions is a multifaceted process involving the establishment of various equilibria between different potential species. The specific structure and nuclearity of the complexes formed are highly sensitive to factors such as the pH of the solution and, most notably, the molar ratio of citrate to iron.

Spectrophotometric Analysis of Formation Mechanisms

Spectrophotometric methods, particularly UV-Vis spectroscopy, are powerful tools for elucidating the mechanisms of Iron(III) citrate complex formation. By monitoring changes in the absorption spectra of a solution as a function of pH or reactant ratios, the formation of distinct complex species can be identified.

Studies have shown that the complexation process can be observed through the appearance of characteristic absorption bands and isosbestic points. For instance, in solutions with a low citrate concentration (e.g., c(cit) = 0.01 mol L⁻¹), an isosbestic point observed around 266 nm at a pH between 0.52 and 1.42 indicates an equilibrium between the "free" aqueous iron(III) ion (Fe³⁺(aq)) and a 1:1 Fe(III)-citrate complex. researchgate.net As the pH is increased to a range of 1.92-2.99, another isosbestic point appears at approximately 354 nm, signifying a transition to a different complex species. researchgate.net Further spectrophotometric titrations where Iron(III) solution is titrated with a citrate solution show a maximum absorbance (λmax) for the complex at around 380 nm, confirming complex formation. chem-soc.si These spectral changes allow for the identification of various protonated and deprotonated species in solution and the calculation of their stability constants. nih.gov

The analysis of these spectra, often in conjunction with potentiometric data, reveals the stepwise formation of different complexes. chem-soc.sinih.gov The data indicates the existence of several spectrally active species, including mononuclear and polynuclear structures, whose prevalence is dictated by the specific chemical environment. nih.gov

Transition from Polynuclear to Mononuclear Structures with Varying Citrate Ratios

One of the most critical factors governing the structure of the resulting Iron(III) citrate complex is the molar ratio of citric acid to iron(III) ions in the reaction mixture. Research has conclusively shown that an excess of citrate favors the formation of stable, mononuclear complexes, while lower ratios lead to the formation of polynuclear, or oligomeric, structures. scienceforecastoa.comnih.govresearchgate.net

At equimolar or low citrate-to-iron ratios (e.g., 1:1), the coordination sphere of the Fe³⁺ ion is not saturated by a single citrate ligand, which promotes the formation of bridged, polynuclear structures. nih.gov These can include dinuclear (two iron atoms) and trinuclear (three iron atoms) species. rsc.orgpublicationslist.orgnih.gov Specifically, studies synthesizing ferric citrate complexes by varying the precursor ratios have identified that di-nuclear complexes tend to form when the molar ratio of citric acid to iron(III) nitrate is 2:1 and 5:1. scienceforecastoa.com

Conversely, as the concentration of citrate is significantly increased, the equilibrium shifts towards the formation of mononuclear complexes. scienceforecastoa.com At higher molar ratios, such as 9:1 and 19:1 (citric acid to iron nitrate), the mononuclear complex [Fe(Cit)₂]⁵⁻ becomes the predominant species. scienceforecastoa.com This transition is driven by the availability of sufficient citrate ligands to fully coordinate with individual iron ions, preventing the formation of oligomeric bridges. Mass spectrometry results corroborate these findings, demonstrating that the mononuclear dicitrate complex is the dominant form when the molar citrate to Fe(III) ratio is greater than 10. researchgate.net

The relationship between the reactant ratio and the nuclearity of the resulting Iron(III) citrate complex is summarized in the table below.

| Molar Ratio (Citric Acid:Fe(III) ion) | Predominant Complex Structure | Reference |

| 1:1 | Polynuclear (e.g., Trinuclear) | nih.gov |

| 2:1 | Dinuclear | scienceforecastoa.com |

| 5:1 | Dinuclear | scienceforecastoa.com |

| 9:1 | Mononuclear | scienceforecastoa.com |

| >10:1 | Mononuclear | researchgate.net |

| 19:1 | Mononuclear | scienceforecastoa.com |

Advanced Spectroscopic and Structural Characterization of Iron Iii Citrate N Hydrate Complexes

Crystallographic Structure Elucidation

The determination of the three-dimensional arrangement of atoms in iron(III) citrate (B86180) complexes through X-ray crystallography has been instrumental in understanding their diverse structural motifs.

Identification of Mono-, Di-, and Polynuclear Architectures in Solid State

A remarkable feature of iron(III) citrate chemistry is the formation of complexes with varying nuclearity, including mononuclear, dinuclear, and polynuclear species. researchgate.netnih.govresearchgate.net Single-crystal X-ray diffraction has been pivotal in identifying these different architectures in the solid state. researchgate.netresearchgate.net

Mononuclear Complexes: In some instances, a single iron(III) ion is coordinated by one or more citrate ligands. An example is the [Fe(Cit)₂]⁵⁻ complex. researchgate.netresearchgate.net

Dinuclear Complexes: Several dinuclear iron(III) citrate complexes have been characterized, such as [Fe₂(cit)₂(H₂O)₂]²⁻. researchgate.netresearchgate.netresearchgate.netresearchgate.net In these structures, the two iron centers are often bridged by the alkoxo groups of the citrate ligands. researchgate.net

Polynuclear Complexes: More complex structures involving multiple iron centers have also been identified. A notable example is the nonanuclear complex [Fe₉IIIO(Cit)₈(H₂O)₃]⁷⁻. researchgate.net The formation of these different nuclearities is influenced by factors such as the iron-to-citrate molar ratio and pH. nih.govresearchgate.net

| Nuclearity | Complex Formula | Reference |

|---|---|---|

| Mononuclear | [Fe(Cit)₂]⁵⁻ | researchgate.net |

| Dinuclear | [Fe₂(cit)₂(H₂O)₂]²⁻ | researchgate.netresearchgate.netresearchgate.net |

| Polynuclear | [Fe₉O(Cit)₈(H₂O)₃]⁷⁻ | researchgate.net |

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding plays a crucial role in the solid-state structures of iron(III) citrate complexes, contributing to the formation of extended supramolecular assemblies. researchgate.netnih.gov These non-covalent interactions can occur between the citrate ligands, coordinated water molecules, and counterions, leading to the formation of three-dimensional networks. researchgate.netmdpi.comnih.gov The intricate network of hydrogen bonds provides stability to the crystal lattice. researchgate.net The supramolecular structures can exhibit motifs such as alternating rings, which are formed through the connection of anionic and cationic moieties via hydrogen bonds. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods provide valuable insights into the electronic structure, speciation, and magnetic properties of iron(III) citrate complexes in both solid and solution states.

UV-Visible Spectrophotometry for Complex Identification and Speciation

UV-Visible spectrophotometry is a widely used technique to identify and quantify different iron(III) citrate species in solution. researchgate.netnih.govresearchgate.net The electronic transitions within the iron(III) center and the ligands give rise to characteristic absorption bands in the UV-Visible region. The position and intensity of these bands are sensitive to the coordination environment of the iron and the pH of the solution. researchgate.net By monitoring the changes in the UV-Vis spectra as a function of pH or citrate concentration, it is possible to determine the speciation of iron(III) citrate complexes. researchgate.netnih.gov For example, studies have identified the formation of different species such as FeLH, FeL₂H₂³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻ at varying pH values, each with a distinct spectral signature. nih.gov The presence of isosbestic points in a series of spectra collected at different pH values can indicate the equilibrium between two spectrally distinct species. researchgate.net

| Species | logβ | Reference |

|---|---|---|

| FeLH | 25.69 | nih.gov |

| FeL₂H₂³⁻ | 48.06 | nih.gov |

| FeL₂H⁴⁻ | 44.60 | nih.gov |

| FeL₂⁵⁻ | 38.85 | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Nuclearity

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying paramagnetic species, such as high-spin iron(III) complexes. nih.govwikipedia.org EPR spectroscopy provides information about the electron spin state and the nuclearity of iron(III) citrate complexes. nih.govresearchgate.netresearchgate.net Mononuclear high-spin iron(III) species typically exhibit a characteristic EPR signal, while polynuclear complexes with antiferromagnetically coupled iron centers may be EPR silent. researchgate.netresearchgate.net The EPR spectra of frozen solutions of iron(III) citrate can reveal the coexistence of both mononuclear and polynuclear species. nih.govresearchgate.net The shape and g-values of the EPR signals can provide insights into the coordination geometry and the electronic environment of the iron(III) ion. nih.gov For instance, at a 1:1 iron-to-citrate ratio, polynuclear species, likely trinuclear, are predominant, while in the presence of excess citrate, the coexistence of several mononuclear species with different coordination environments is observed. nih.govresearchgate.net

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing valuable information about the oxidation state, spin state, and coordination geometry of iron in various compounds. In the study of iron(III) citrate N-hydrate, ⁵⁷Fe Mössbauer spectroscopy confirms that the iron centers are in the +3 oxidation state (ferric iron). d-nb.infonih.gov The spectra are characteristic of high-spin Fe(III) (S = 5/2), which is typical for iron in coordination with oxygen-donating ligands like citrate. d-nb.info

The spectra of frozen solutions of iron(III) citrate can be complex, often consisting of multiple components that reflect the different iron species present in equilibrium. nih.gov Typically, the spectra can be resolved into at least two main components:

A quadrupole doublet , which is characteristic of iron in an environment with a non-zero electric field gradient. This component is often associated with polynuclear iron species where magnetic interactions between iron centers are significant. nih.gov

A magnetically split component , often described with a paramagnetic hyperfine structure (PHS) model, is attributed to mononuclear iron(III) citrate complexes. nih.gov

The relative abundance of these species is highly dependent on the molar ratio of iron to citrate (Fe:Cit) and the pH of the solution. nih.govresearchgate.net Studies have shown that at a 1:1 Fe:Cit ratio, polynuclear species, likely with a trinuclear structure, are predominant. nih.govresearchgate.net As the concentration of citrate increases (e.g., Fe:Cit ratio of 1:10), the proportion of mononuclear iron complexes increases, as evidenced by the growing intensity of the associated paramagnetic signal in the Mössbauer spectrum. nih.gov This indicates that an excess of the citrate ligand favors the formation of monomeric species. nih.gov The technique can also be used to follow chemical changes, such as the reduction of Fe(III) to Fe(II) upon addition of a reductant, which results in a new quadrupole doublet with distinct parameters. nih.gov

Table 1: Representative Mössbauer Parameters for Iron Citrate Species

| Iron Species | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Spectral Feature | Reference |

| High-Spin Fe(III) in Octahedral Coordination | Room Temp. | ~0.3 - 0.5 | Variable | Doublet / Sextet | d-nb.info |

| Mononuclear Fe(III) Citrate | 80 | N/A | N/A | Paramagnetic Component | nih.gov |

| Polynuclear Fe(III) Citrate | 80 | N/A | N/A | Quadrupole Doublet | nih.gov |

| Reduced Fe(II) Citrate (post-treatment) | 6 | 1.41 | 3.15 | Quadrupole Doublet | nih.gov |

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Coordination

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for confirming the coordination of the citrate ligand to the iron(III) ion. This is achieved by analyzing the vibrational frequencies of the functional groups in the citrate molecule, particularly the carboxylate (COO⁻) and hydroxyl (-OH) groups, which are involved in binding. chem-soc.si

When citric acid coordinates to Fe(III), significant shifts are observed in the positions of the carboxylate stretching bands compared to free citrate. mdpi.com The most informative regions in the FT-IR spectrum are the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ groups. d-nb.inforesearchgate.net In free sodium citrate, these bands appear at specific frequencies. Upon complexation with Fe(III), these bands shift, and the separation between them (Δν = ν_as - ν_s) provides insight into the coordination mode of the carboxylate groups (e.g., monodentate, bidentate bridging, or bidentate chelating). mdpi.com

For iron(III) citrate complexes, the formation is confirmed by the appearance of doublets in the regions of 1578-1617 cm⁻¹ for the antisymmetric stretching and 1399-1415 cm⁻¹ for the symmetric stretching of the ionized carboxylate groups. d-nb.info The presence of multiple doublets can suggest the existence of non-equivalent carboxylate groups within the complex. d-nb.info Furthermore, a distinct band observed around 566 cm⁻¹ is attributed to the Fe-O bond vibration, directly confirming the bonding of the iron center to the oxygen atoms of the citrate ligand in an octahedral geometry. d-nb.info

Table 2: Key FT-IR Absorption Bands for Iron(III) Citrate Complexation

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance | Reference(s) |

| ~1630 - 1578 | Asymmetric stretching of carboxylate (ν_as(COO⁻)) | Shift upon complexation indicates binding of carboxylate groups to Fe(III). | d-nb.inforesearchgate.net |

| ~1415 - 1385 | Symmetric stretching of carboxylate (ν_s(COO⁻)) | Shift upon complexation confirms coordination. | d-nb.inforesearchgate.net |

| ~566 | Fe-O stretching vibration | Direct evidence of the bond between the iron center and citrate oxygen. | d-nb.info |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

ESI-MS allows for the direct detection of these charged complexes from solution, providing their mass-to-charge (m/z) ratios. frontiersin.org This data enables the identification of the stoichiometry of the different species present. Studies using ESI-MS have successfully identified a range of complexes, including mononuclear species like [Fe(Cit)₂]⁵⁻ and various dinuclear and trinuclear complexes. researchgate.net For instance, the technique was instrumental in identifying a previously un-crystallizable trinuclear species in solution. nih.govresearchgate.net

Combining ESI-MS with separation techniques like High-Performance Liquid Chromatography (HPLC) further enhances its power, allowing for the separation and identification of specific complexes from a mixture, such as the tri-iron(III), tri-citrate (Fe₃Cit₃) complex found in plant xylem sap. publicationslist.org

Table 3: Iron(III) Citrate Species Identified by ESI-MS

| Observed m/z | Proposed Ion Formula | Nuclearity | Reference(s) |

| 375.4 | [natFe₃OCit₃H₃]²⁻ | Trinuclear | publicationslist.org |

| 436, 628 | Adducts of mononuclear species | Mononuclear | researchgate.net |

| 340, 681 | Dinuclear tricitrate complexes or adducts | Dinuclear | researchgate.net |

| 271.9 | [⁵⁴Fe₂Cit₂]²⁻ | Dinuclear | publicationslist.org |

| N/A | [Fe(Cit)₂]⁵⁻ | Mononuclear | nih.govresearchgate.net |

Note: The exact m/z values can vary based on the specific isotopes (e.g., ⁵⁴Fe vs. natFe) and the charge state of the ion.

X-ray Diffraction (XRD) for Bulk Material Characterization

X-ray Diffraction (XRD) is a fundamental technique for analyzing the atomic and molecular structure of a material, primarily to determine its crystallinity. When applied to solid this compound, the results consistently indicate that the material is amorphous. nih.govnih.gov

An amorphous solid lacks the long-range ordered atomic structure that characterizes a crystalline material. Consequently, instead of producing a diffraction pattern with sharp, well-defined Bragg peaks, an amorphous substance scatters X-rays to produce a pattern with very broad, diffuse features. google.com The XRD pattern for iron(III) citrate is typically described as having a "halo" pattern, which consists of one or more broad humps or diffusive maxima. google.com This lack of sharp diffraction lines is a definitive indicator of its amorphous nature. nih.gov

While XRD is not useful for determining a precise atomic structure for amorphous iron(III) citrate, it is essential for confirming the bulk phase of the material and ensuring the absence of crystalline impurities. nih.govgoogle.com For instance, XRD is used to identify the crystalline products, such as α-Fe₂O₃ (hematite) and γ-Fe₂O₃ (maghemite), that form after the thermal decomposition of iron(III) citrate at high temperatures. akjournals.com

Table 4: Summary of X-ray Diffraction Findings for Iron(III) Citrate

| Material | Observed XRD Pattern | Interpretation | Reference(s) |

| This compound | Broad, diffuse maxima (halo pattern) | Amorphous solid | nih.govnih.govgoogle.com |

| Crystalline Solid (general) | Sharp, well-defined peaks | Long-range atomic order | nih.gov |

Solution Speciation and Coordination Dynamics of Iron Iii Citrate N Hydrate

pH-Dependent Speciation Studies

The speciation of iron(III) citrate (B86180) in aqueous solutions is profoundly influenced by pH, dictating the equilibrium between various monomeric and oligomeric forms. researchgate.netresearchgate.net Spectroscopic and mass spectrometric studies have been instrumental in elucidating the intricate relationship between pH and the distribution of these complex species. kcl.ac.uksemanticscholar.org

Identification of Prevalent Iron(III)-Citrate Species Across pH Ranges

Investigations using techniques such as electrospray ionization mass spectrometry (ESI-MS) have identified a range of iron(III)-citrate species, with their prevalence shifting significantly with pH. researchgate.net At acidic pH values (around 4.3), dinuclear and trinuclear species are predominant. researchgate.netrsc.org For instance, the trinuclear complex [Fe₃O(Cit)₃H₃]²⁻ has been identified as a major species under these conditions. rsc.org As the pH increases towards neutral (around 7.3), mononuclear species, particularly the monoiron dicitrate complex, become more dominant. researchgate.net This trend continues at slightly basic pH (around 9.0), where mononuclear complexes are favored. researchgate.net

Under conditions of high citrate excess, which are often biologically relevant, the monoiron dicitrate complex, [Fe(Cit)₂]⁵⁻, is a key species, especially at physiological pH. kcl.ac.ukresearchgate.net Other identified species include protonated forms and adducts with citric acid, such as [Fe(Cit)₂H₄]⁻. rsc.org The complexity of the system is highlighted by the coexistence of multiple species at any given pH, with their relative concentrations governed by the prevailing equilibrium. nih.gov

Interactive Data Table: Predominant Iron(III)-Citrate Species at Different pH Values

| pH Range | Predominant Species | Nuclearity |

| Acidic (~4.3) | [Fe₃O(Cit)₃H₃]²⁻, Dinuclear species | Trinuclear, Dinuclear |

| Neutral (~7.4) | [Fe(Cit)₂]⁵⁻, [Fe(Cit)₂H]⁴⁻ | Mononuclear |

| Basic (~9.0) | Mononuclear species | Mononuclear |

Influence of pH on the Nuclearity of Complexes (mononuclear vs. polynuclear)

The nuclearity of iron(III) citrate complexes, referring to the number of iron centers in a complex, is strongly pH-dependent. researchgate.net Lower pH values favor the formation of polynuclear (or oligomeric) species, such as dinuclear and trinuclear complexes. researchgate.netresearchgate.net This is attributed to hydrolysis and polymerization of ferric ions under acidic conditions. As the pH rises towards neutrality and beyond, a shift towards the formation of mononuclear iron complexes is observed. researchgate.netresearchgate.net This transition is significant as the biological activity and bioavailability of iron can be influenced by the nuclearity of its citrate complexes. At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely with a trinuclear structure, are the prevailing form across a broad pH range from 3.0 to 7.5. nih.gov

Equilibrium Speciation Modeling Using Advanced Software

To better understand the complex equilibria of the iron(III)-citrate system, researchers have employed advanced software for speciation modeling. nih.gov Programs like Hyperquad Simulation and Speciation (HySS) are used to model the ferric citrate equilibrium speciation based on previously determined affinity constants. nih.gov These models take into account various factors including the concentrations of iron and citrate, the ionic strength of the solution, and the pH. nih.gov

Speciation plots generated from these models predict the distribution of different iron(III) citrate species as a function of pH. researchgate.net For example, at physiological pH (7.4) and a high citrate-to-iron ratio (e.g., 100:1), models predict that the monoiron dicitrate species is predominant. researchgate.net When the iron concentration is increased, these models show the coexistence of multinuclear complexes with the mononuclear species, a prediction that aligns with mass spectrometry data. researchgate.net

Influence of Metal-to-Ligand Molar Ratio on Species Distribution

The molar ratio of iron(III) to citrate is a critical determinant of the species distribution in solution. researchgate.netrsc.org Mass spectrometry and EPR spectroscopy have demonstrated that the relative concentrations of monoiron dicitrate species and oligomeric complexes are highly dependent on this ratio. kcl.ac.uksemanticscholar.org

At high citrate-to-iron molar ratios (e.g., 100:1 or 10:1), the formation of mononuclear complexes, particularly the monoiron dicitrate species [Fe(Cit)₂]⁵⁻, is favored. researchgate.netresearchgate.net As the iron-to-citrate ratio increases (i.e., less excess citrate), the prevalence of polynuclear species, including dinuclear and trinuclear complexes, becomes more significant. researchgate.netnih.gov For instance, at an iron-to-citrate molar ratio of 1:1, polynuclear species are observed to be the dominant form. nih.gov This suggests that with a limited amount of the chelating ligand, the iron ions are more likely to form bridged, polynuclear structures. The intensity of EPR signals associated with mononuclear units decreases as the Fe-to-citrate ratio increases, further supporting the formation of polynuclear species which are EPR-silent in certain regions of the spectrum. nih.gov

Interactive Data Table: Effect of Iron:Citrate Molar Ratio on Predominant Species

| Iron:Citrate Molar Ratio | Predominant Species Type |

| 1:100 | Mononuclear ([Fe(Cit)₂]⁵⁻) |

| 1:10 | Mononuclear (dominant), Trinuclear (present) |

| 1:1 | Polynuclear (likely trinuclear) |

Coordination Modes of Citrate Ligand with Iron(III)

The citrate ligand, with its three carboxylate groups and one alcoholic hydroxyl group, can coordinate to iron(III) in various ways. researchgate.net X-ray crystallography data has provided insight into the specific coordination modes. kcl.ac.ukresearchgate.net In mononuclear species like [Fe(Cit)₂]⁵⁻, the iron(III) ion is typically octahedrally coordinated by six oxygen atoms provided by the two citrate molecules. researchgate.net In polynuclear complexes, the citrate ligands can bridge between multiple iron centers. researchgate.net

Involvement of Alcoholic Hydroxyl Function in Coordination

A crucial aspect of iron(III) citrate coordination is the involvement of the alcoholic hydroxyl group of the citrate molecule. kcl.ac.ukresearchgate.net X-ray crystallography has confirmed that this hydroxyl group is directly involved in coordinating the iron(III) ion. researchgate.netresearchgate.net Upon complex formation, this functional group undergoes deprotonation. kcl.ac.ukresearchgate.net The pKa of this alcoholic proton is significantly lowered upon coordination to the Lewis acidic Fe(III) center. The recent determination of the pKa of the alcoholic hydroxyl group in citric acid (around 14.4) has been a key factor in reassessing and accurately modeling the iron(III)-citrate system. rsc.orgresearchgate.netnih.gov This deprotonation of the hydroxyl group is a critical feature that contributes to the high affinity and selectivity of citrate for iron(III). researchgate.net

Deprotonation Events upon Complex Formation

The formation of complexes between iron(III) and citrate is a chemically intricate process that involves significant changes in the protonation state of the citrate molecule. rsc.orgresearchgate.net A critical event in this process is the deprotonation of the citrate ligand's alcoholic hydroxyl group upon coordination with the Fe(III) ion. researchgate.netrsc.org X-ray crystallography data provides direct evidence that this specific alcohol function is involved in Fe(III) coordination, a step that is accompanied by the release of a proton from the hydroxyl group. rsc.orgresearchgate.netrsc.orgregulations.gov

This deprotonation is a key factor influencing the coordination chemistry of the system. nih.gov As the pH of the solution increases, for instance from pH 5.5 to 7.0, the enhanced deprotonation of citric acid leads to a higher coordination ability of the citrate ligand. nih.gov The pKa values for the three carboxylic acid groups are approximately 3.13, 4.76, and 6.40, while the alcoholic proton has a much higher pKa of around 14.4. nih.gov Despite its high pKa, the strong interaction with the Fe(III) center facilitates the deprotonation of this hydroxyl group. rsc.orgrsc.org

Historically, the inability to properly account for the deprotonation of the alcoholic hydroxyl group has been a major source of divergence and inconsistency among various reports on the affinity and stability constants of iron(III)-citrate complexes. rsc.orgresearchgate.netrsc.orgregulations.gov The recent determination of the alcoholic pKa for citric acid has enabled a more accurate reassessment of the ferric citrate system, allowing for a more consistent model of its speciation in aqueous solutions. rsc.orgresearchgate.net At high pH, this deprotonation event facilitates the formation of an anionic chelate, which likely contains two citrate ligands, each with its hydroxyl proton removed. researchgate.net

Thermodynamic Stability and Formation Constants of Iron(III)-Citrate Complexes

The thermodynamic stability of the various iron(III)-citrate complexes formed in aqueous solution is described by their formation constants (β). These constants are essential for understanding the distribution of different species under various conditions of pH and reactant concentrations. nih.govnih.gov However, the complexity of the system, particularly the deprotonation of the citrate's hydroxyl group, has led to disagreements in previously reported equilibrium data. nih.gov

Recent studies employing voltammetric and UV-vis spectrophotometric measurements have provided a more reconciled characterization of these complexes and their stability constants. nih.gov Four distinct spectrally active species have been identified across a range of pH values. nih.gov The stability constants for these species, determined at 25°C and an ionic strength of 0.7 mol L⁻¹, are presented below. nih.gov

| Complex Species | logβ Value |

|---|---|

| FeLH | 25.69 |

| FeL₂(H)₂³⁻ | 48.06 |

| FeL₂H⁴⁻ | 44.60 |

| FeL₂⁵⁻ | 38.85 |

Data sourced from a detailed study using voltammetric and UV-vis spectrophotometric measurements. nih.gov

Further modeling efforts, such as those used in the MINTEQA2 thermodynamic database, provide equilibrium constants (log K) for other relevant Fe(III)-citrate complexes. These constants are crucial for geochemical and environmental modeling.

| Equilibrium Reaction | log K Value |

|---|---|

| Fe³⁺ + Citrate³⁻ ⇌ FeCitrate⁰ | 11.3 |

| Fe³⁺ + Citrate³⁻ + H⁺ ⇌ FeCitrateH⁺ | 13.5 |

| Fe³⁺ + Citrate³⁻ + H₂O ⇌ FeCitrate(OH)⁻ + H⁺ | 5.2 |

| Fe³⁺ + Citrate³⁻ + 2H₂O ⇌ FeCitrate(OH)₂²⁻ + 2H⁺ | -3.8 |

Data sourced from the National Institute of Standards and Technology database for use in the MINTEQA2 model. researchgate.net

The formation constant for the biologically significant mononuclear dicitrate complex, [Fe(Cit)₂]⁵⁻, has also been determined, which is considered a predominant species when the concentration of citrate is in excess. rsc.orgrsc.org

Hydrolytic Polymerization Processes in Aqueous Solutions

In aqueous solutions of iron(III) citrate, the formation of mononuclear complexes kinetically competes with hydrolytic polymerization processes. researchgate.net The extent to which polymerization occurs is highly dependent on the molar ratio of iron to citrate and the pH of the solution. rsc.orgnih.gov

When the iron-to-citrate ratio is high (e.g., equimolar at 1:1), there is a strong tendency to form polynuclear structures to satisfy the coordination sphere of the Fe³⁺ ions. nih.gov Under these conditions, dinuclear and trinuclear oligomeric complexes are among the most relevant species observed. rsc.orgresearchgate.netrsc.orgkcl.ac.uk These polynuclear entities are essentially ferric citrate polymers that result from extensive iron hydrolysis. researchgate.net The formation of these structures is preserved over a broad pH range (3.0 to 7.5) and is largely unaffected by the total iron concentration when citrate is not in excess. nih.gov

Conversely, when citrate is present in sufficient excess, the formation of mononuclear species, particularly the dicitrate complex [Fe(Cit)₂]⁵⁻, is favored. rsc.orgresearchgate.net The presence of a high concentration of citrate can effectively prevent detectable polymerization. researchgate.net Furthermore, if polymers have already formed, they can be slowly broken down by the addition of excess citrate. researchgate.net This dynamic interplay highlights the crucial role of the iron-to-citrate ratio in controlling the speciation, with high citrate concentrations favoring soluble, mononuclear complexes and preventing the formation of larger, hydrolytic polymers. rsc.orgnih.govresearchgate.net

Redox Chemistry and Photochemical Transformations of Iron Iii Citrate N Hydrate

Electrochemical Characterization of Redox Couples

The electrochemical behavior of iron(III) citrate (B86180) complexes is multifaceted, reflecting the existence of various species in aqueous solutions, which are highly dependent on factors such as pH and the concentration ratio of iron to citrate.

Voltammetric techniques, particularly cyclic and square-wave voltammetry, have been instrumental in characterizing the reduction of iron(III) citrate complexes. nih.govsigmaaldrich.com Studies have identified multiple distinct redox processes occurring at different potentials, corresponding to the reduction of various Fe(III)-citrate species in solution. nih.govsigmaaldrich.comresearchgate.net

A detailed investigation in an aqueous solution at 25°C revealed at least four different reduction peaks in the voltammograms. nih.govsigmaaldrich.com The characteristics of these peaks are highly sensitive to the solution's pH and the relative concentrations of iron and citrate. researchgate.netresearchgate.net

At a pH of 5.5, the following redox processes have been registered:

A quasi-reversible reduction peak at approximately +0.1 V is attributed to the reduction of iron(III)-monocitrate species, where the iron-to-citrate ratio is 1:1. nih.govsigmaaldrich.comresearchgate.net

A reversible redox process observed at about -0.1 V corresponds to the reduction of dichelated iron(III)-citrate complexes, including FeL(2)H(2)(3-), FeL(2)H(4-), and FeL(2)(5-). nih.govsigmaaldrich.com

A reduction peak at approximately -0.28 V is associated with the reduction of polynuclear iron(III)-citrate complexes. The current of this peak increases significantly with higher iron(III) concentrations relative to citrate, supporting its assignment to polynuclear species. nih.govsigmaaldrich.comresearchgate.net

At a more alkaline pH of 7.5, a reduction process is observed at -0.4 V , which is likely due to the reduction of hydroxylated iron-citrate species, such as Fe(cit)₂(OH)ₓ. nih.govsigmaaldrich.comresearchgate.net

The influence of component concentration is critical. For instance, the reduction peak corresponding to polynuclear species at -0.28 V is only observed at lower citric acid concentrations. researchgate.net As the citrate concentration increases, the equilibrium shifts towards the formation of monocitrate and dichelated complexes. researchgate.net

Interactive Table: Voltammetric Reduction Processes of Iron(III) Citrate

| Potential (vs. Ag/AgCl) | pH | Attributed Species/Process | Source(s) |

|---|---|---|---|

| ~ +0.1 V | 5.5 | Reduction of iron(III)-monocitrate (1:1 complex) | nih.gov, sigmaaldrich.com, researchgate.net |

| ~ -0.1 V | 5.5 | Reduction of dichelated complexes (e.g., FeL₂(⁵⁻), FeL₂H(⁴⁻)) | nih.gov, sigmaaldrich.com |

| ~ -0.28 V | 5.5 | Reduction of polynuclear iron(III)-citrate complexes | nih.gov, sigmaaldrich.com, researchgate.net, researchgate.net |

| ~ -0.4 V | 7.5 | Reduction of hydroxylated species (e.g., Fe(cit)₂(OH)ₓ) | nih.gov, sigmaaldrich.com, researchgate.net |

The redox potential (E°′) of the Fe(III)-citrate/Fe(II)-citrate couple is a crucial parameter for understanding its role in electron transfer reactions. However, its determination is complicated by the complex speciation in solution. researchgate.net Different studies have reported a range of values, which underscores the strong dependence of the redox potential on pH, temperature, and the specific nature of the iron-citrate complex. harvard.eduasm.org

Investigations have reported the following values for the redox potential:

Electrochemical measurements suggest a formal potential for the (Fe³⁺–cit/Fe²⁺–cit) couple in the range of -0.03 V to +0.01 V . acs.org

Other work has indicated that the electrode potential for non-transferrin-bound iron citrate is close to 0 V . nih.gov

At pH 7.0 and 25°C, a redox potential of +0.3 V has been cited, though it is noted that this value is highly dependent on calculation parameters. harvard.edu

The reversible redox process observed in voltammetric studies at approximately -0.1 V (at pH 5.5) for the reduction of [Fe(Cit)₂]⁵⁻ has been used to analyze the stability of these complexes. nih.govsigmaaldrich.comresearchgate.net The reduction of polynuclear complexes occurs at a more negative potential of -0.28 V . researchgate.net

The variability in these reported potentials highlights that a single value cannot define the redox potential of "iron citrate." Instead, the potential is specific to each complex (e.g., monocitrate, dicitrate, polynuclear, hydroxylated forms), each possessing a unique electronic structure and, therefore, a distinct redox potential. asm.org

Interactive Table: Reported Redox Potentials for Iron-Citrate Couples

| Redox Potential (V) | Conditions | Specific Complex/Couple | Source(s) |

|---|---|---|---|

| -0.03 to +0.01 | Not specified | (Fe³⁺–cit/Fe²⁺–cit) | acs.org |

| ~ 0 | Not specified | Non-transferrin-bound iron citrate | nih.gov |

| +0.3 | pH 7.0, 25°C | Fe(III) citrate/Fe(II) citrate | harvard.edu |

| -0.014 | Calculated | Fe-(citrate₂)³⁻ | asm.org |

| -0.1 | pH 5.5 | [Fe(Cit)₂]⁵⁻ | researchgate.net |

| -0.28 | pH 5.5 | Polynuclear complexes | researchgate.net |

Photolytic Pathways and Intermediate Formation

Iron(III) citrate complexes are photoactive, absorbing light in the near-UV and visible regions of the spectrum (up to 500 nm). rsc.orgresearchgate.netcopernicus.org This absorption can initiate a series of photochemical reactions, leading to the reduction of the iron center and the oxidative degradation of the citrate ligand. copernicus.org This process is a key pathway for the transformation of organic matter in various atmospheric and aquatic environments. researchgate.net

The primary photochemical event in the photodegradation of iron(III) citrate is a ligand-to-metal charge transfer (LMCT). researchgate.netresearchgate.netrsc.org This process involves the excitation of the complex by a photon, which promotes an electron from a molecular orbital located primarily on the citrate ligand (specifically, a carboxylate group) to an orbital centered on the Fe(III) ion. rsc.orgresearchgate.netrsc.org

Following the initial LMCT event, a cascade of radical reactions ensues. rsc.orgcopernicus.org The initially formed radical complex, [FeIII-COO•-R]²⁺, is an unstable intermediate with a lifetime on the order of milliseconds. rsc.orgnsf.gov

This complex rapidly decomposes, yielding a ferrous iron ion (Fe²⁺) and a citrate radical-anion (Cit• or R-COO•). rsc.orgnih.govacs.org The structure of the citrate ligand, being an α-hydroxy-carboxylate, facilitates the subsequent step: a rapid decarboxylation of the citrate radical. researchgate.netcopernicus.org This involves the loss of a molecule of carbon dioxide (CO₂) and the formation of a carbon-centered ketyl radical. rsc.orgnih.govacs.org

The fate of these radical intermediates is highly dependent on the presence of other species, particularly molecular oxygen (O₂). rsc.org

In the presence of oxygen, the carbon-centered radicals react rapidly to form organic peroxy radicals (ROO•). rsc.org

The photoreduced Fe(II) can react with dissolved O₂ in a series of reactions known as Fenton chemistry. This generates reactive oxygen species (ROS), including the hydroperoxyl radical (HO₂•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). rsc.orgcopernicus.orgnih.gov

These ROS can, in turn, reoxidize Fe(II) back to Fe(III), which can then complex with another citrate molecule. copernicus.org This establishes a photocatalytic cycle where iron acts as a catalyst for the continuous degradation of citric acid upon illumination. copernicus.orgcopernicus.org

The kinetics of iron(III) citrate photoreduction are complex, influenced by factors such as light intensity, pH, reactant concentrations, and the physical state of the system (e.g., aqueous solution vs. aerosol particle). copernicus.orgresearchgate.net

Studies have provided insights into the rates and efficiencies of these processes:

Quantum Yield: The apparent quantum yield (Φ), which measures the efficiency of a photochemical reaction, for the formation of Fe(II) from the photolysis of Fe(III) citrate in dilute aqueous solutions is typically in the range of 0.1 to 0.4. researchgate.net

Reaction Rates: The initial photodegradation is often very rapid. researchgate.net In studies of iron citrate/citric acid aerosols, significant photochemical degradation was observed, with up to 80% mass loss within 24 hours of light exposure. copernicus.org Interestingly, the rate of mass loss was observed to accelerate during the irradiation period. copernicus.org

Intermediate Lifetime: The primary radical complex formed after the LMCT event is very short-lived, with a lifetime estimated to be on the order of a few milliseconds before it decomposes to Fe(II) and the citrate radical. rsc.orgnsf.gov

Product Formation: The rate of CO₂ production, a key indicator of ligand degradation, shows an initial sharp peak upon irradiation, corresponding to the rapid photolysis of the available Fe(III) citrate. acs.org This is often followed by a slower, steady production rate, limited by the regeneration of photoactive Fe(III) via the reoxidation of Fe(II). acs.org

Interactive Table: Kinetic Parameters of Iron(III) Citrate Photoreduction

| Parameter | Value/Observation | Conditions/System | Source(s) |

|---|---|---|---|

| Fe(II) Quantum Yield (Φ) | 0.1 - 0.4 | Dilute aqueous solution | researchgate.net |

| Intermediate Radical Lifetime | A few milliseconds | Aqueous solution | rsc.org, nsf.gov |

| Mass Loss | Up to 80% in 24h | Aerosol particles | copernicus.org |

| Reaction Progress | Rate accelerates during irradiation | Aerosol particles | copernicus.org |

| CO₂ Production | Initial sharp peak, followed by slower steady-state production | Thin films | acs.org |

Generation of Reactive Oxygen Species (ROS)

The photolysis of iron(III) citrate is a significant pathway for the generation of reactive oxygen species (ROS) in various aqueous environments. These highly reactive chemical species, including hydroxyl radicals (•OH), hydroperoxyl radicals (HO₂•), and hydrogen peroxide (H₂O₂), are produced through a series of complex photochemical and redox reactions.

Mechanisms of ROS Production during Photolysis

The initial step in the photochemistry of iron(III) citrate complexes is the absorption of light, which induces a ligand-to-metal charge transfer (LMCT). copernicus.org This process involves the transfer of an electron from the citrate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the formation of a citrate radical (Cit•). nih.gov This primary reaction can be represented as:

[Fe(III)-citrate]²⁺ + hν → [Fe(II)-citrate•]²⁺ → Fe²⁺ + Cit• nih.govrsc.org

Following this initial photoreduction, a cascade of reactions involving molecular oxygen leads to the formation of various ROS. rsc.org The organic radicals produced, such as the initial citrate radical and subsequent alkyl radicals (R•), react rapidly with dissolved oxygen (O₂) to form organic peroxy radicals (RO₂•). copernicus.orgrsc.org

Simultaneously, the photogenerated Fe(II) reacts with dissolved oxygen, initiating a sequence that produces key ROS. rsc.org This includes the formation of the hydroperoxyl radical (HO₂•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH) through Fenton-like reactions. copernicus.orgrsc.orgacs.org Studies have confirmed that the photolysis of Fe(III)-citrate complexes is an important source of •OH radicals in some atmospheric and surface waters. researchgate.net The quantity of •OH produced increases with higher concentrations of either Fe(III) or citrate. researchgate.net

Table 1: Key Reactions in ROS Generation from Iron(III) Citrate Photolysis

| Reaction Step | Description | Chemical Equation Example |

|---|---|---|

| Initial Photoreduction | Light absorption leads to a ligand-to-metal charge transfer (LMCT), reducing Fe(III) to Fe(II) and creating a citrate radical. | [Fe(III)-COO-R]²⁺ + hν → Fe²⁺ + R-COO• |

| Radical Decarboxylation | The citrate radical can undergo decarboxylation, losing CO₂ and forming a ketyl radical. | Cit• → CO₂ + ketyl radical |

| Oxygenation of Radicals | Organic radicals react with dissolved oxygen to form peroxy radicals. | R• + O₂ → RO₂• |

| Fe(II) Oxidation | Photogenerated Fe(II) reacts with oxygen to produce superoxide (B77818) and subsequently other ROS. | Fe²⁺ + O₂ → Fe³⁺ + O₂⁻• |

| Fenton Reaction | Fe(II) reacts with hydrogen peroxide (formed from other ROS) to generate highly reactive hydroxyl radicals. | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ |

This table provides a simplified overview of the complex reaction pathways.

Role of Redox Cycling in ROS Generation

The sustained production of ROS is driven by the redox cycling of iron between its Fe(III) and Fe(II) states. copernicus.orgnih.gov After the initial photoreduction of Fe(III) to Fe(II), the Fe(II) can be reoxidized back to Fe(III) by various oxidants present in the system, including molecular oxygen and the ROS that are generated, such as hydrogen peroxide (in the Fenton reaction). copernicus.orgnih.govacs.org This reoxidation closes the photocatalytic cycle, allowing a single iron ion to facilitate the degradation of multiple organic molecules and continuously produce ROS. copernicus.orgacs.org

This cycle is crucial because it regenerates the photoactive Fe(III) species, which can then absorb another photon and initiate the process again. copernicus.org The efficiency of this redox cycling can be influenced by environmental conditions. For instance, in viscous aerosol particles where oxygen diffusion is limited, the reoxidation of Fe(II) can be kinetically constrained, leading to anoxic conditions in the particle's interior. acs.org However, under conditions with sufficient oxygen, a single O₂ molecule can trigger a redox cascade that leads to approximately three cycles of the Fe(II)/Fe(III) redox pair. acs.org This ongoing cycling of iron is a key factor in the environmental processing of organic matter and the chemistry of atmospheric and surface waters. nih.govresearchgate.netresearchgate.net

Influence of Other Metal Ions on ROS Chemistry

Experimental studies on aerosol particles have shown that samples containing both iron and copper citrate exhibit a uniformly decreased level of ROS compared to particles with only iron citrate. researchgate.net It is suggested that copper may suppress certain radical redox reactions. researchgate.net This effect appears to be more pronounced under conditions of lower relative humidity (and thus higher viscosity), where ROS levels are more sensitive to the presence of copper. researchgate.net The formation of complexes between different metals and organic ligands like citrate influences the metals' solubility and, consequently, their redox chemistry and potential to generate ROS. researchgate.net

Environmental Photochemistry and Biogeochemical Cycling

The photochemical reactions of iron(III) citrate play a significant role in biogeochemical cycles, particularly the iron and carbon cycles. asm.orgrsc.org In the photic zones of aquatic environments, these light-induced reactions control the bioavailability of iron, influence the fate of organic matter, and lead to the formation of new chemical species, including colloids. rsc.orgasm.org

Impact on Dissolved Organic Constituents

The photochemical cycle of iron(III) citrate is a potent driver for the oxidation and degradation of dissolved organic constituents in natural waters and atmospheric aerosols. nih.govrsc.org The highly reactive species generated during this cycle, particularly the hydroxyl radical (•OH), can attack and break down a wide variety of organic compounds. copernicus.orgcasaverdeambiental.com.br This process is a key mechanism for the transformation and mineralization of dissolved organic matter (DOM), converting it into smaller molecules or, ultimately, to dissolved inorganic carbon (e.g., CO₂). nih.govacs.org

Formation of Colloidal Reaction Products

A significant consequence of the prolonged photolysis of aqueous iron(III) citrate is the formation of colloidal materials. rsc.orgrsc.orgnih.gov These products are distinct from the initially dissolved reactants and represent a phase transformation in the system. rsc.org

Detailed molecular investigations have identified these products as Fe-carbonaceous colloids. rsc.orgnih.gov These colloids are formed after extended photolysis times and are characterized by their content of unsaturated organic species, which have a low oxygen content and carbon in a reduced oxidation state. rsc.orgrsc.orgnih.gov The formation of these materials is thought to occur through the recombination of radicals under the oxygen-deprived conditions that can develop during extensive photolysis. rsc.orgrsc.org Other studies have also noted that the cycle of photoreductive dissolution followed by rapid reoxidation and precipitation can yield amorphous and highly labile Fe(III) precipitates. casaverdeambiental.com.br These previously unexplored colloidal reaction products may contribute to light-absorbing materials in both atmospheric and aquatic environments. rsc.orgnih.gov

Table 2: Characteristics of Colloidal Products from Iron(III) Citrate Photolysis

| Property | Description | Source |

|---|---|---|

| Identity | Fe-carbonaceous colloids; amorphous Fe(III) precipitates. | rsc.orgcasaverdeambiental.com.brnih.gov |

| Formation Condition | Formed during long or extensive photolysis of aqueous Fe(III) citrate. | rsc.orgnih.gov |

| Organic Composition | Contains unsaturated organic species with low oxygen content. | rsc.orgrsc.org |

| Carbon State | Characterized by carbon in a reduced oxidation state. | rsc.orgnih.gov |

| Formation Mechanism | Plausible radical recombination under oxygen-deprived conditions; photoreductive dissolution/reoxidation cycle. | rsc.orgcasaverdeambiental.com.br |

| Environmental Significance | May contribute to light-absorbing material (brown carbon) in aquatic and atmospheric systems. | rsc.org |

Thermal Decomposition Pathways and Products of Iron Iii Citrate N Hydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for understanding the thermal behavior of iron(III) citrate (B86180) n-hydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.

Studies using TGA have shown that the decomposition of iron(III) citrate is a multi-stage process. researchgate.net For instance, the decomposition of ammonium (B1175870) iron citrate complex, (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, is identified as a five-step process. aensiweb.com The initial stages typically involve the loss of water molecules (dehydration), followed by the breakdown of the citrate ligand. The process is generally complete by approximately 600 K. researchgate.netresearchgate.net

A Safety Data Sheet for one form of iron(III) citrate hydrate (B1144303) indicates a decomposition temperature of 342.8 °C (approximately 616 K) under atmospheric pressure. carlroth.com Another source mentions that thermogravimetric analysis shows decomposition occurs in multiple stages, with the most rapid rate at 203.2 °C. The final stage of decomposition involves the formation of the stable iron oxide phase. aensiweb.com

The following table summarizes the general stages observed during the thermal analysis of iron citrate compounds.

Table 1: General Decomposition Stages of Iron(III) Citrate N-hydrate from TGA/DTA

| Decomposition Stage | Temperature Range (Approximate) | Description of Process |

|---|---|---|

| Stage 1 | Ambient to ~200 °C | Dehydration: Loss of water molecules of hydration. |

| Stage 2 | ~200 °C to ~400 °C | Decomposition of the citrate ligand, release of CO₂ and other volatile products. sigmaaldrich.com |

| Stage 3 | > 400 °C | Formation and crystallization of iron oxide. sigmaaldrich.comsigmaaldrich.cn |

Multi-Step Decomposition Mechanisms

The thermal decomposition of iron(III) citrate proceeds through a complex series of reactions. Research indicates that the process occurs in multiple, often overlapping, steps. researchgate.netresearchgate.net For analytical purposes, these complex profiles can be separated into individual reaction steps using mathematical deconvolution techniques. researchgate.netdntb.gov.ua

One study identifies the decomposition of iron(III) citrate as a three-step process. researchgate.netresearchgate.net The initial two steps are suggested to involve 'three-dimensional diffusion' and 'random nucleation', while the third step is also attributed to 'three-dimensional diffusion'. researchgate.netresearchgate.net Another investigation involving iron(III) citrate with a co-precursor, malonic acid, deconvoluted the thermogravimetry profiles into six distinct steps. researchgate.netdntb.gov.ua The specific mechanisms and the nature of the intermediate products can be influenced by the presence of such co-precursors. researchgate.netdntb.gov.ua

The general pathway involves:

Dehydration: Removal of bound water molecules.

Decomposition of the Anhydrous Citrate: The iron(III) citrate complex breaks down. This involves the oxidation of the carboxylate groups and the reduction of Fe(III) to Fe(II).

Formation of Intermediates: Various intermediate species may form. In some cases, magnetite (Fe₃O₄) has been suggested as an intermediate. researchgate.net

Oxidation and Crystallization: The final solid product, typically an iron oxide, is formed through oxidation and crystallization. researchgate.net

Kinetic Modeling of Thermal Decomposition Processes

Kinetic analysis of the solid-state thermal reaction of iron(III) citrate is performed to understand the reaction process. researchgate.netresearchgate.net This involves using non-isothermal thermogravimetry data collected at multiple heating rates and applying kinetic models to determine key parameters. researchgate.netresearchgate.net

The activation energy (Eα), which represents the minimum energy required for the reaction to occur, is a critical parameter in kinetic studies. It has been found that the activation energy for the thermal decomposition of iron(III) citrate is strongly dependent on the extent of conversion (α), indicating a complex, multi-step reaction. researchgate.netresearchgate.net

Model-free isoconversional kinetic techniques are commonly employed to estimate the activation energy from thermogravimetric data. researchgate.netresearchgate.net These methods analyze the reaction rate at specific degrees of conversion without assuming a particular reaction model. For other similar iron compounds, such as iron(III) phosphates, activation energies have been determined using methods like the Friedman and Vyazovkin isoconversional methods. mdpi.com For example, the activation energy for the decomposition of large crystals of Fe(NH₃)₂PO₄ was found to be around 100-110 kJ mol⁻¹. mdpi.com Another study on different iron(III) complexes reported activation energies ranging from 31.75 to 82.23 kJ∙mol⁻¹. scirp.org

To determine the most probable reaction mechanism, various kinetic models are tested against the experimental data. The Johnson-Mehl-Avrami (JMA) model is frequently applied to describe solid-state reactions involving nucleation and growth. researchgate.net

In studies of similar compounds like iron(III) phosphate (B84403) dihydrate, the JMA model has been successfully used to describe the decomposition kinetics. researchgate.net The analysis showed that the reaction could be characterized by different dimensional nucleation and growth mechanisms at different stages of the conversion process. researchgate.net For the decomposition of iron(III) citrate, the initial steps have been associated with mechanisms like 'three-dimensional diffusion' and 'random nucleation'. researchgate.netresearchgate.net The "master plot" method is often used in conjunction with isoconversional analysis to identify the most suitable kinetic model (f(α)) for each step of the decomposition. researchgate.netresearchgate.net

Table 2: Kinetic Parameters and Models for Similar Iron Compound Decomposition

| Compound System | Kinetic Method | Model Applied | Activation Energy (Eα) Range | Reference |

|---|---|---|---|---|

| Iron(III) Citrate | Isoconversional, Master Plot | 3D Diffusion, Random Nucleation | Conversion-dependent | researchgate.netresearchgate.net |

| FePO₄·2H₂O | Isoconversional, Malek's Procedure | Johnson-Mehl-Avrami (JMA) | 73-93 kJ/mol | researchgate.net |

Identification of Solid-State Decomposition Products

The final solid products resulting from the thermal decomposition of iron(III) citrate are typically iron oxides. researchgate.netnarod.ru The specific phase and characteristics of the oxide depend on the reaction conditions, such as temperature, atmosphere, and the presence of any co-precursors. researchgate.net X-ray diffraction (XRD) is the primary technique used to identify the crystalline phases of the final solid residue. researchgate.netnarod.ru

Hematite (B75146) (α-Fe₂O₃) is a commonly reported final product of the thermal decomposition of iron(III) citrate in an oxidative atmosphere. researchgate.netresearchgate.net The decomposition process is considered a useful route for synthesizing hematite nanoparticles. researchgate.net Studies have confirmed the formation of pure, crystalline α-Fe₂O₃ at temperatures around 600 K. researchgate.netnih.gov One source specifies that iron(III) citrate thermally decomposes to α-Fe₂O₃ at 460 °C (733 K). sigmaaldrich.comsigmaaldrich.cn

However, under different conditions, other iron oxides can be formed. For example, when iron(III) citrate is decomposed in the presence of malonic acid as a co-precursor, the identified product is magnetite (Fe₃O₄) nanoparticles. researchgate.netdntb.gov.ua Another study on iron choline (B1196258) citrate also reported the formation of both magnetite and hematite, with the dominant phase depending on the thermal treatment and cooling procedure. narod.ru It was noted that in the absence of an organic phase, magnetite tends to transform into hematite. narod.ru

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₅FeO₇·nH₂O |

| Hematite | α-Fe₂O₃ |

| Magnetite | Fe₃O₄ |

| Iron(III) phosphate dihydrate | FePO₄·2H₂O |

| Malonic acid | C₃H₄O₄ |

| Ammonium iron citrate dihydrate | (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O |

| Carbon dioxide | CO₂ |

Characterization of Intermediate Decomposition Compounds

The thermal decomposition of this compound is not a single-step event but a complex series of overlapping processes. The identification of transient intermediate compounds formed during this process is crucial for understanding the complete reaction mechanism. Researchers employ a range of analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Mössbauer spectroscopy, and hyphenated methods like Thermogravimetric Analysis-Mass Spectrometry (TGA-MS), to characterize these species.

Detailed research findings indicate that the decomposition pathway involves several key stages, including the formation of solid-state intermediates and the evolution of gaseous products before the final iron oxides are formed.

One of the initial solid intermediates identified during the heating of a citrate precursor is a metal oxycarbonate complex. d-nb.info The formation of this species is observed to begin at approximately 350°C. d-nb.info The transformation from the initial citrate complex to the oxycarbonate can be tracked using FTIR spectroscopy, which detects changes in the vibrational modes of the carboxylate and carbonate groups as the temperature increases.

The table below details the spectral evidence for the formation of the oxycarbonate intermediate at different temperatures, as observed through FTIR spectroscopy.

| Temperature | Key Infrared Bands (cm⁻¹) | Assignment | Inference |

| 350°C | 1596, 1409 | Splitting of doubly degenerate ν3 vibration | Initial formation of metal oxycarbonate complex from the citrate precursor. d-nb.info |

| 450°C | 1506, 1415 | Variation in bands assigned to oxycarbonate | Progression of the decomposition process. d-nb.info |

| 600°C | 1517, 1427 | Further shifting of oxycarbonate bands | Transformation of the intermediate complex at higher temperatures. d-nb.info |

In addition to solid intermediates, the decomposition of the citrate ligand releases a variety of gaseous molecules. Studies using TGA-MS have identified fragments such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and other organic moieties like CH₃⁺ and CH₃CO⁺, particularly in the temperature range of 305-355°C. doi.org

A critical event during the decomposition is the change in the oxidation state of the iron ion. Mössbauer spectroscopy studies on iron(III) citrate pentahydrate have shown that the reduction of iron(III) to iron(II) occurs at approximately 553 K (280°C). akjournals.com This reduction is an essential intermediate step preceding the formation of the final oxide phases. Following this reduction, intermediate iron oxide phases can form. For instance, under an inert atmosphere, magnetite (Fe₃O₄) has been identified as an intermediate product at around 500°C before its potential conversion to other forms at higher temperatures. researchgate.netresearchgate.net

The following table summarizes the key intermediate compounds and the analytical methods used for their characterization during the thermal decomposition of this compound.

| Temperature Range | Intermediate Compound/Species | Characterization Technique(s) | Detailed Research Finding |

| 32.9 - 144.8 °C | Anhydrous Iron(III) Citrate | DTA-TG | The initial weight loss corresponds to the removal of crystal water. aensiweb.com |

| ~280 °C (553 K) | Iron(II) species | Mössbauer Spectroscopy | Reduction of the Fe(III) center to Fe(II) is observed. akjournals.com |

| 305 - 355 °C | Gaseous Fragments (CO, CO₂, CH₃⁺) | TGA-MS, TGA-FTIR | Gaseous products are evolved from the decomposition of the citrate ligand. doi.org |

| ~350 °C | Metal Oxycarbonate Complex | FTIR | A solid intermediate forms, identified by the appearance of carbonate spectral bands. d-nb.info |

| ~500 °C (Inert Atmosphere) | Magnetite (Fe₃O₄) | XRD | In the absence of oxygen, magnetite forms as an intermediate iron oxide. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of Iron Iii Citrate N Hydrate Complexes

Molecular Dynamics (MD) Simulations in Aqueous Solutions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For iron(III) citrate (B86180) n-hydrate, MD simulations in aqueous solutions are crucial for understanding its interactions with the surrounding water molecules, which dictate its solubility, stability, and reactivity.

The hydration sphere refers to the shell of water molecules that directly surround an ion in an aqueous solution. The coordination number is the number of these directly bonded water molecules. MD simulations have been instrumental in characterizing the hydration sphere of the ferric ion (Fe³⁺), the central ion in the complex.

Research using MD simulations for Fe³⁺ in a pure aqueous environment has been pivotal for determining key statistical properties like radial distribution functions and coordination number distributions. researchgate.net For the solvated Fe³⁺(aq) ion, simulations consistently predict a coordination number of 6 for the first hydration shell, meaning the iron ion is typically surrounded by six water molecules in an octahedral arrangement. researchgate.netacs.org This finding is in agreement with results from various simulation approaches, including those using ab initio potentials, Born-Meyer type potentials, and the Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) method. researchgate.net

However, some studies have revealed a more complex picture. Classical dynamics simulations show that while the 6-fold coordinated octahedral (OH) configuration is predominant, a metastable solvation shell with seven water molecules in a capped trigonal prism (CTP) geometry can also exist. acs.org The relative probability of these two states appears to be dependent on the ion concentration. acs.org For hydrolyzed forms of iron(III), such as [Fe(OH)]²⁺, [Fe(OH)₂]⁺, and [Fe(OH)₃], MD simulations have suggested that the coordination numbers for the first hydration shell are 5, 5, and 4, respectively. researchgate.net

| Iron(III) Species | Predominant Coordination Number | Reference |

|---|---|---|

| Fe³⁺(aq) | 6 | researchgate.net |

| [Fe(OH)]²⁺(aq) | 5 | researchgate.net |

| [Fe(OH)₂]⁺(aq) | 5 | researchgate.net |

| Fe(OH)₃ | 4 | researchgate.net |

Proton transfer reactions are fundamental to the chemistry of iron(III) in water, leading to the formation of various hydrolysis products. MD simulations, particularly those using reactive force fields like ReaxFF-AQ, allow for the dynamic modeling of these reactions. researchgate.net These simulations have shown a permanent transfer of protons in the vicinity of the iron(III) ion at room temperature. researchgate.net By employing methods such as the nudged elastic band (NEB) computations, researchers can model the minimum energy paths for these proton transfers, identifying energy barriers for reactions like the deprotonation of a coordinated water molecule to form a hydroxide (B78521) ligand ([Fe(H₂O)ₙ(OH)ₘ]³⁻ᵐ + H₂O → [Fe(H₂O)ₙ₋₁(OH)ₘ₊₁]²⁻ᵐ + H₃O⁺). researchgate.net For these reactions in an aqueous environment, energy barriers of up to 14.6 kcal/mol have been calculated, involving a collective transfer of protons. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, especially Density Functional Theory (DFT), are essential for investigating the electronic structure, stability, and geometry of iron(III) citrate complexes. researchgate.net These methods provide detailed information that complements experimental findings.

DFT studies have been used to analyze the electronic structures of various iron(III) complexes, often employing functionals like B3LYP. oup.comtandfonline.commdpi.com For instance, the molecular geometry of a tri-iron(III), tri-citrate complex, (Fe₃OCit₃)²⁻, was optimized using the B3LYP functional and the LanL2DZ basis set. oup.com In many Fe(III) complexes, the high-spin state is considered the ground state in calculations. researchgate.nettandfonline.comuit.no

Furthermore, DFT methods combined with continuum solvation models (like PCM) are used to estimate the free energies of hydrolysis for Fe(III) in aqueous solutions. researchgate.net The PBE/TZVP/UAHF-PCM method, for example, has been shown to describe the hydrolysis energies of Fe(III) with reasonable accuracy, deviating by about 3.0 kcal/mol from experimental values. researchgate.net

| Method | Functional/Basis Set | Application | Reference |

|---|---|---|---|

| DFT | B3LYP / LanL2DZ | Molecular geometry optimization | oup.com |

| DFT | B3LYP / 6-311+G(d,p) | Free energy and stability calculations | mdpi.com |

| DFT-PCM | PBE / TZVP / UAHF-PCM | Hydrolysis free energy estimation | researchgate.net |

| TD-DFT | B3LYP* | Investigating excited states and deactivation mechanisms | rsc.org |

Computational Modeling of Speciation and Affinity Constants

The speciation of iron(III) citrate—that is, the distribution of different complex forms in solution—is highly dependent on factors like pH and the iron-to-citrate molar ratio. rsc.orgresearchgate.netnih.govnih.gov Computational modeling is a vital tool for predicting this complex equilibrium. nih.govnih.gov